molecular formula C23H22Cl2N2O3S B296984 N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No.: B296984
M. Wt: 477.4 g/mol
InChI Key: XDUIIMCRDDTZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as CB-1158, is a small molecule inhibitor that targets the arginase pathway. It has been shown to have potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapeutic agents.

Mechanism of Action

N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide inhibits the activity of arginase, an enzyme that converts arginine to ornithine and urea. By inhibiting arginase, this compound increases the availability of arginine, which is essential for the function of immune cells, particularly T cells. This, in turn, enhances the immune response to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of arginine in the tumor microenvironment, which enhances the function of immune cells. It also reduces the levels of ornithine, which is known to have immunosuppressive effects. This compound has been shown to stimulate the proliferation of T cells and increase the production of cytokines, which are essential for the immune response. It also reduces the levels of myeloid-derived suppressor cells, which are known to suppress the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to have potent inhibitory effects on the arginase pathway, making it a promising candidate for cancer treatment. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research on N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide. One direction is to investigate its efficacy in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Additionally, more studies are needed to investigate the safety and toxicity of this compound in preclinical and clinical settings. Overall, this compound has shown promising potential as a therapeutic agent for cancer treatment, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide involves several steps, starting with the protection of the amine group of 4-chloro-2-methylaniline. This is followed by the reaction of the protected amine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. The intermediate is then coupled with 2-chlorobenzylamine to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications, including a patent application by Incyte Corporation.

Scientific Research Applications

N-(2-chlorobenzyl)-2-{4-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide has been the subject of several preclinical studies that have demonstrated its potential therapeutic applications in cancer treatment. It has been shown to inhibit the arginase pathway, which plays a critical role in suppressing the immune response to cancer cells. By inhibiting arginase, this compound can increase the availability of arginine, an essential amino acid for immune cell function. This, in turn, can enhance the efficacy of other immunotherapeutic agents, such as checkpoint inhibitors.

Properties

Molecular Formula

C23H22Cl2N2O3S

Molecular Weight

477.4 g/mol

IUPAC Name

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-7-10-20(11-8-16)31(29,30)27(22-12-9-19(24)13-17(22)2)15-23(28)26-14-18-5-3-4-6-21(18)25/h3-13H,14-15H2,1-2H3,(H,26,28)

InChI Key

XDUIIMCRDDTZHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C3=C(C=C(C=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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